molecular formula C25H32N2O4S B2589221 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 921996-51-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No. B2589221
CAS RN: 921996-51-2
M. Wt: 456.6
InChI Key: VILDEUXUXLRYLN-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H32N2O4S and its molecular weight is 456.6. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds similar to the specified chemical, have been synthesized and characterized using spectroscopic and X-ray diffraction methods. The molecular structures and charge distributions of these compounds were studied, showing potential applications in nonlinear optical (NLO) properties. This highlights their use in materials science and photonics (Almansour et al., 2016).

Synthetic Methodologies

  • The synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives has been reported using various methodologies. One study discusses the eco-friendly synthesis of these compounds in aqueous media, indicating a move towards more environmentally sustainable chemical synthesis processes (Babazadeh et al., 2016).

Potential Biological Activities

  • A class of [1,4]oxazepine-based primary sulfonamides has been synthesized, which exhibited strong inhibition of human carbonic anhydrases. This suggests potential therapeutic applications, particularly in designing enzyme inhibitors (Sapegin et al., 2018).

Novel Synthetic Pathways

  • Innovative synthetic pathways have been developed for producing various oxazepine derivatives. These pathways often involve multi-component reactions or unique ring-forming cascades, which can lead to new classes of compounds with potentially useful properties (Shaabani et al., 2010).

Structural Studies

  • Extensive structural studies, including X-ray diffraction, have been conducted on similar compounds. These studies provide valuable insights into the molecular geometry and intermolecular interactions of these compounds, which are crucial for understanding their chemical behavior and potential applications (Ukhin et al., 2011).

Applications in Material Science

  • The study of the photophysical properties of certain oxazepine derivatives indicates potential applications in material science, particularly in the development of materials with unique optical properties (Petrovskii et al., 2017).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4S/c1-9-12-27-21-11-10-20(13-22(21)31-14-25(7,8)24(27)28)26-32(29,30)23-18(5)16(3)15(2)17(4)19(23)6/h9-11,13,26H,1,12,14H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILDEUXUXLRYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

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